![molecular formula C25H25N5O3 B2867320 8-(4-methoxybenzyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887865-15-8](/img/structure/B2867320.png)
8-(4-methoxybenzyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring . The methoxybenzyl and phenethyl groups attached to it suggest that it might have unique properties compared to simple purines.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex. It would have a purine core, with additional groups attached to it. These groups would likely influence its physical and chemical properties .Scientific Research Applications
Antimycobacterial Activity
Research on related imidazole derivatives demonstrates potential antimycobacterial activity, mimicking the structure of potent antimycobacterial purines. Through synthesis and various transformations, a variety of potential antimycobacterials were developed, with some exhibiting significant activity against mycobacteria in vitro, though not as potent as the most active purines and pyrimidines previously synthesized (Miranda & Gundersen, 2009).
Receptor Affinity and Antidepressant Activity
The structure-activity relationships of novel arylpiperazinylalkyl purine diones and triones reveal their affinity for serotoninergic and dopaminergic receptors. Certain derivatives exhibit potent ligand activity for specific serotonin and dopamine receptors, suggesting potential antidepressant and anxiolytic applications. Molecular docking studies highlight the importance of substituents for receptor affinity, particularly towards 5-HT1A and 5-HT7 receptors. Preliminary pharmacological in vivo studies of selected derivatives suggest their viability as potential therapeutic agents for depression and anxiety (Zagórska et al., 2015).
DNA Binding Studies
Imidazolidine derivatives have been studied for their DNA binding affinity, which is crucial for their potential anti-tumor activity. UV-Vis spectroscopy and cyclic voltammetry were used to examine the DNA binding strength of novel imidazolidine derivatives, indicating a strong binding affinity. These findings suggest the potential of these compounds as effective anti-cancer drugs based on their DNA interaction capabilities (Shah et al., 2013).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For instance, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. It could also be harmful or toxic if ingested, inhaled, or comes into contact with skin .
properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-17-15-30-21-22(26-24(30)29(17)16-19-9-11-20(33-3)12-10-19)27(2)25(32)28(23(21)31)14-13-18-7-5-4-6-8-18/h4-12,15H,13-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRWTTGSEVITBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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